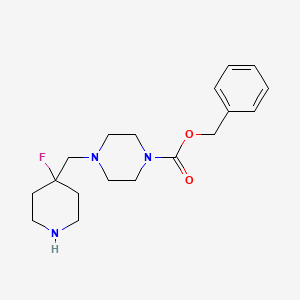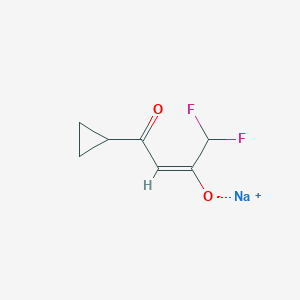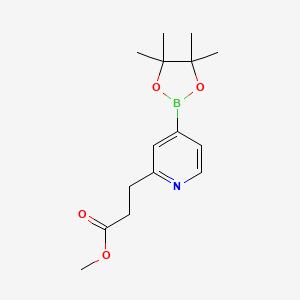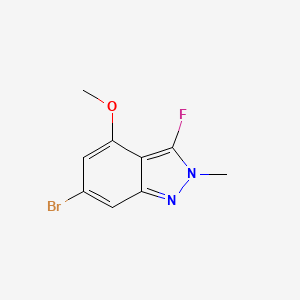
6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce byproducts are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield a different indazole derivative.
Scientific Research Applications
6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Biological Studies: The compound can be used to study various biological pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of different substituents on the indazole ring can modulate its activity and selectivity towards various targets.
Comparison with Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
2-Fluoro-1H-indazole: Used in the synthesis of various pharmaceuticals.
4-Methoxy-1H-indazole: Studied for its potential anti-inflammatory properties.
Uniqueness: 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole stands out due to the combination of bromine, fluorine, methoxy, and methyl groups, which can enhance its biological activity and specificity. This unique structure allows for diverse chemical modifications and applications in different fields.
Properties
Molecular Formula |
C9H8BrFN2O |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
6-bromo-3-fluoro-4-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H8BrFN2O/c1-13-9(11)8-6(12-13)3-5(10)4-7(8)14-2/h3-4H,1-2H3 |
InChI Key |
VWOREONZZVJLTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=CC(=CC2=N1)Br)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


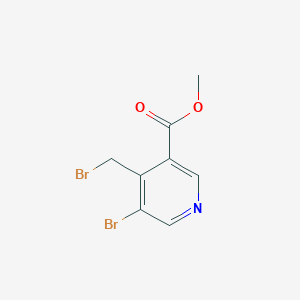

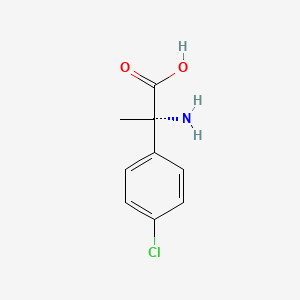
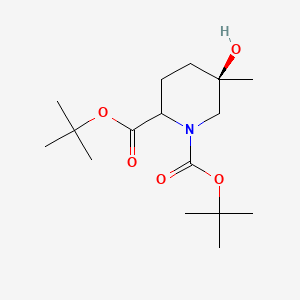
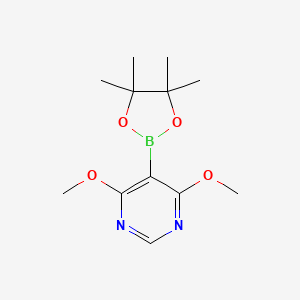
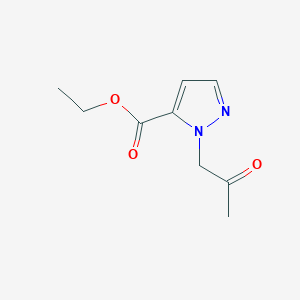
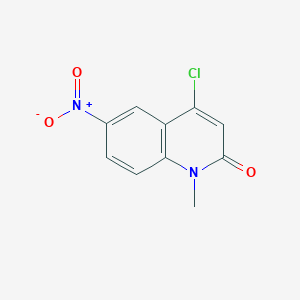
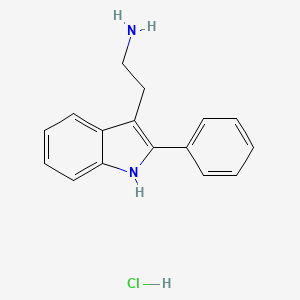
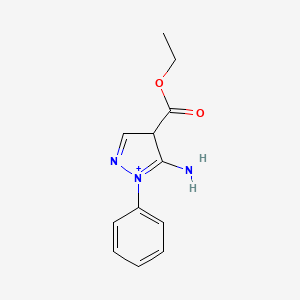
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
